molecular formula C13H11NO B14787708 4-Quinolin-8-ylbut-2-enal

4-Quinolin-8-ylbut-2-enal

Cat. No.: B14787708
M. Wt: 197.23 g/mol
InChI Key: JIVKWPXSLYFGTO-UHFFFAOYSA-N
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Description

4-Quinolin-8-ylbut-2-enal is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The structure of this compound consists of a quinoline ring attached to a but-2-enal moiety, making it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Quinolin-8-ylbut-2-enal can be achieved through several methods. One common approach involves the reaction of quinoline derivatives with α,β-unsaturated aldehydes. This method typically requires the use of catalytic systems and specific reaction conditions to ensure high yields and purity .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are commonly employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-Quinolin-8-ylbut-2-enal undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinoline carboxylic acids, quinoline alcohols, and various substituted quinoline derivatives .

Scientific Research Applications

4-Quinolin-8-ylbut-2-enal has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Quinolin-8-ylbut-2-enal involves its interaction with specific molecular targets. In medicinal applications, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death in bacteria . The compound’s ability to form stable complexes with these enzymes makes it a potent antibacterial agent.

Comparison with Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Hydroquinoline: Contains additional hydrogenation on the quinoline ring.

    Fluoroquinolones: A class of antibiotics with a fluorine atom substitution.

Uniqueness: 4-Quinolin-8-ylbut-2-enal is unique due to its α,β-unsaturated aldehyde moiety, which allows for diverse chemical reactions and modifications. This structural feature distinguishes it from other quinoline derivatives and enhances its versatility in various applications .

Properties

Molecular Formula

C13H11NO

Molecular Weight

197.23 g/mol

IUPAC Name

4-quinolin-8-ylbut-2-enal

InChI

InChI=1S/C13H11NO/c15-10-2-1-5-11-6-3-7-12-8-4-9-14-13(11)12/h1-4,6-10H,5H2

InChI Key

JIVKWPXSLYFGTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)CC=CC=O)N=CC=C2

Origin of Product

United States

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